An In-depth Technical Guide to (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone: A Key Intermediate in the Synthesis of Novel Therapeutics
An In-depth Technical Guide to (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone: A Key Intermediate in the Synthesis of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Critical Building Block
(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone, with the CAS number 100158-68-7, is a chiral organic compound that has emerged as a pivotal intermediate in the synthesis of complex therapeutic agents. While not an active pharmaceutical ingredient (API) itself, its unique structural features, combining a proline scaffold with a methylpiperazine moiety, make it an invaluable building block in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, characterization, and its significant application in the development of novel modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
Chemical Identity and Properties
A clear understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 100158-68-7 | |
| Molecular Formula | C₁₀H₁₉N₃O | |
| Molecular Weight | 197.28 g/mol | |
| IUPAC Name | (4-methylpiperazin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone | |
| Appearance | Likely an oil or a low-melting solid | Inferred |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |
Synthesis of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone: A Methodological Deep Dive
The synthesis of this chiral intermediate is a critical step that requires careful control to maintain the stereochemical integrity of the proline core. The primary synthetic route involves the amide coupling of a protected L-proline derivative with 1-methylpiperazine, followed by deprotection.
Conceptual Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process:
Detailed Experimental Protocol (Hypothetical)
Based on established amide coupling methodologies and information gleaned from related syntheses, a robust protocol for the preparation of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone can be proposed. The following is a detailed, self-validating protocol that a senior application scientist would recommend.
Step 1: Amide Coupling of N-Benzyloxycarbonyl-L-proline with 1-Methylpiperazine
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Rationale: The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal via hydrogenolysis. N,N'-Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent for the formation of amide bonds.
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Procedure:
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To a solution of N-Benzyloxycarbonyl-L-proline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of proline derivative) in a round-bottom flask under a nitrogen atmosphere, add 1-methylpiperazine (1.1 eq).
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Cool the mixture to 0 °C in an ice bath.
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In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM (5 mL/g of DCC).
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Add the DCC solution dropwise to the proline/piperazine mixture over 30 minutes, maintaining the temperature at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
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Concentrate the filtrate under reduced pressure to yield the crude protected intermediate.
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Step 2: Deprotection via Hydrogenolysis
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Rationale: Hydrogenolysis is a clean and efficient method for the removal of the Cbz protecting group, yielding the free amine and toluene as a byproduct. Palladium on activated charcoal is the standard catalyst for this transformation.
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Procedure:
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Dissolve the crude protected intermediate from Step 1 in methanol (15 mL/g of crude product).
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Transfer the solution to a hydrogenation vessel.
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Carefully add palladium on activated charcoal (10% w/w, ~0.05 eq) to the solution.
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Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.
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Stir the reaction vigorously for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the crude (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone.
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Purification:
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, to afford the final product in high purity.
Analytical Characterization: Ensuring Quality and Purity
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.
| Analytical Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | Signals corresponding to the pyrrolidine ring protons, the piperazine ring protons, and the N-methyl group. The stereocenter at the 2-position of the pyrrolidine ring will lead to complex splitting patterns for the adjacent methylene protons. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for the carbonyl carbon, the aliphatic carbons of the pyrrolidine and piperazine rings, and the N-methyl carbon. |
| Mass Spectrometry (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 198.16. |
| Chiral HPLC | Using a suitable chiral stationary phase, the enantiomeric purity of the (S)-enantiomer can be determined and should be >98% ee. |
Application in Drug Discovery: A Key Building Block for CFTR Modulators
The primary and most significant application of (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone is as a key intermediate in the synthesis of N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides. These complex molecules have been identified as potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein and are being investigated for the treatment of cystic fibrosis.
Role in the Synthesis of N-Sulfonylated Pyrazolo[3,4-b]pyridin-6-carboxamides
In the synthetic route described in patent WO2017060874A1, (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone serves as the nucleophile that is sulfonylated to introduce the pyrrolidine-1-sulfonamide moiety.
Illustrative Reaction Scheme
Experimental Workflow for Sulfonylation
The following workflow outlines the critical sulfonylation step.
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Reaction Setup: In a suitable reaction vessel, dissolve (4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an aprotic solvent like 1,4-dioxane.
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Addition of Sulfonylating Agent: Cool the solution to 0 °C and slowly add the desired sulfonyl chloride (R-SO₂Cl, 1.1 eq).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the specified time (e.g., 72 hours as mentioned in the patent literature). Monitor the progress of the reaction by LC-MS.
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Workup and Purification: Upon completion, the reaction mixture is typically worked up by quenching with water, extracting with an organic solvent, and purifying the crude product by chromatography to yield the desired (2S)-2-(4-methylpiperazine-1-carbonyl)pyrrolidine-1-sulfonamide.
Conclusion: An Enabling Moiety in Modern Drug Discovery
(4-Methyl-piperazin-1-yl)-(S)-pyrrolidin-2-yl-methanone stands as a testament to the importance of well-designed chemical building blocks in the advancement of pharmaceutical research. Its strategic combination of a chiral proline core and a versatile piperazine ring provides a valuable scaffold for the construction of complex and potent drug candidates. While it may not possess intrinsic biological activity, its role as a key intermediate in the synthesis of next-generation CFTR modulators underscores its significance. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is crucial for any researcher or drug development professional working in this and related therapeutic areas. The continued exploration of such enabling molecules will undoubtedly pave the way for future therapeutic breakthroughs.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 17, 2026, from [Link]
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ResearchGate. (n.d.). Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. Retrieved March 17, 2026, from [Link]
- Jin, Y., Pan, Y., Jin, B., Jin, D., & Zhang, C. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-
